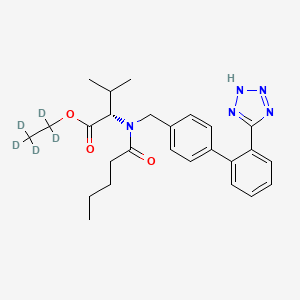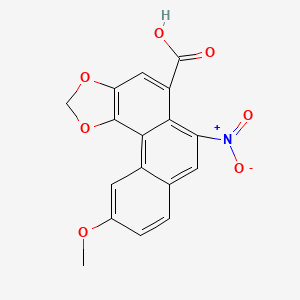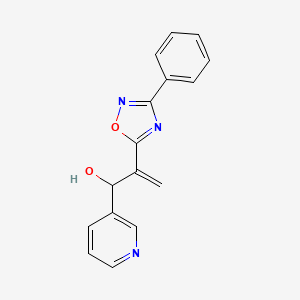
Antiparasitic agent-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antiparasitic agent-4 is a compound used to combat parasitic infections. These infections, caused by various parasites such as protozoa and helminths, pose significant health challenges globally, particularly in tropical and subtropical regions. The compound is designed to target and eliminate parasites, thereby alleviating the symptoms and preventing the spread of parasitic diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of antiparasitic agent-4 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The process typically begins with the preparation of a precursor molecule, which undergoes a series of chemical transformations such as alkylation, acylation, and cyclization to form the final product. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same chemical steps as in the laboratory synthesis but is optimized for efficiency and cost-effectiveness. Quality control measures are implemented at various stages to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Antiparasitic agent-4 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its efficacy and toxicity.
Substitution: Substitution reactions, where one functional group is replaced by another, can modify the compound’s properties and enhance its antiparasitic activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions to achieve the desired reduction.
Substitution: Various nucleophiles and electrophiles are employed in substitution reactions, often in the presence of catalysts to facilitate the process.
Major Products Formed:
Applications De Recherche Scientifique
Antiparasitic agent-4 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a model molecule to study reaction mechanisms and develop new synthetic methodologies.
Biology: Researchers use this compound to investigate the biology of parasites and their interactions with host organisms.
Medicine: The compound is explored for its potential to treat various parasitic diseases, including malaria, leishmaniasis, and trypanosomiasis.
Industry: this compound is used in the development of new antiparasitic drugs and formulations, contributing to the advancement of pharmaceutical technologies.
Mécanisme D'action
The mechanism of action of antiparasitic agent-4 involves targeting specific molecular pathways within the parasite. The compound binds to key enzymes and proteins, disrupting essential processes such as DNA replication, protein synthesis, and cell membrane integrity. This leads to the death of the parasite and the resolution of the infection. The molecular targets and pathways involved include:
Enzyme Inhibition: Inhibition of enzymes critical for parasite survival, such as proteases and kinases.
Membrane Disruption: Disruption of the parasite’s cell membrane, leading to cell lysis and death.
DNA Interference: Interference with DNA replication and repair mechanisms, preventing the parasite from reproducing.
Comparaison Avec Des Composés Similaires
Antiparasitic agent-4 is compared with other similar compounds to highlight its uniqueness and advantages. Similar compounds include:
Imidazole Derivatives: These compounds share a similar chemical scaffold and are used to treat parasitic infections such as toxoplasmosis.
Quinoline Derivatives: Used primarily for malaria treatment, these compounds have a different mechanism of action but similar therapeutic goals.
Benzofuran Derivatives: These compounds are explored for their antiparasitic activity and potential as alternative therapies.
In comparison, this compound offers unique advantages such as higher selectivity, lower toxicity, and broader spectrum of activity against various parasites. Its unique chemical structure and mechanism of action make it a valuable addition to the arsenal of antiparasitic agents.
Propriétés
Formule moléculaire |
C16H13N3O2 |
|---|---|
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-pyridin-3-ylprop-2-en-1-ol |
InChI |
InChI=1S/C16H13N3O2/c1-11(14(20)13-8-5-9-17-10-13)16-18-15(19-21-16)12-6-3-2-4-7-12/h2-10,14,20H,1H2 |
Clé InChI |
DIWIKSHBGLXAEL-UHFFFAOYSA-N |
SMILES canonique |
C=C(C1=NC(=NO1)C2=CC=CC=C2)C(C3=CN=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-[1-cyclopropyl-7-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]naphthalen-2-yl]prop-2-enoic acid](/img/structure/B12410326.png)
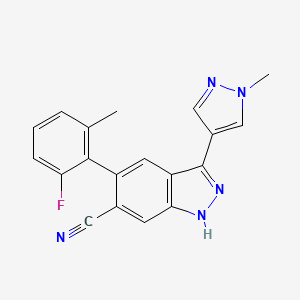
![(3S)-3-[4-[4-[(4R)-1-[[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]methyl]-3,3-difluoropiperidin-4-yl]piperazin-1-yl]-3-fluoroanilino]piperidine-2,6-dione](/img/structure/B12410337.png)
![[(2R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12410343.png)
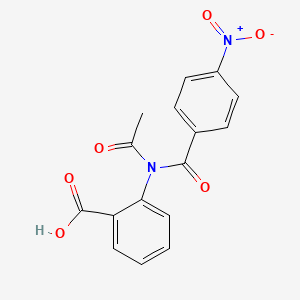
![4-amino-1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12410364.png)

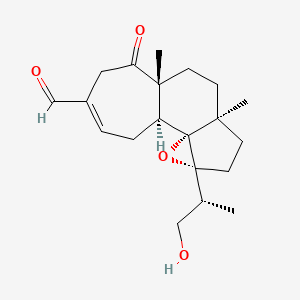
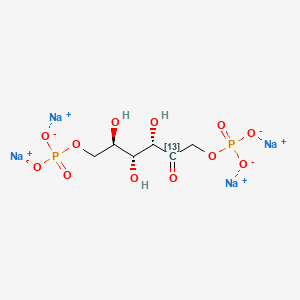
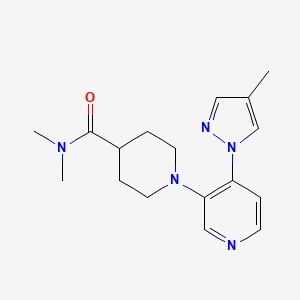
![(2S)-4,5,5,5-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate](/img/structure/B12410389.png)
